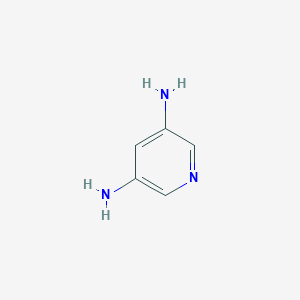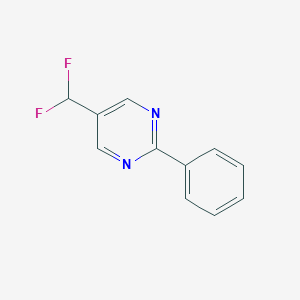
5-(Difluoromethyl)-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2-phenylpyrimidine (DFMPP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical industry for the development of various drugs.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-2-phenylpyrimidine has been extensively studied for its potential applications in various scientific fields. One of the major applications of 5-(Difluoromethyl)-2-phenylpyrimidine is in the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 5-(Difluoromethyl)-2-phenylpyrimidine has been shown to have potent anti-cancer properties by inhibiting the growth of cancer cells. It also has neuroprotective effects by preventing the formation of toxic protein aggregates in the brain.
Wirkmechanismus
5-(Difluoromethyl)-2-phenylpyrimidine exerts its effects by binding to specific receptors in the body. It has been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. 5-(Difluoromethyl)-2-phenylpyrimidine acts as an agonist of this receptor, leading to the activation of downstream signaling pathways that ultimately result in its physiological effects.
Biochemische Und Physiologische Effekte
5-(Difluoromethyl)-2-phenylpyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, leading to its psychoactive effects. 5-(Difluoromethyl)-2-phenylpyrimidine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Difluoromethyl)-2-phenylpyrimidine has several advantages for use in lab experiments. It is a highly specific compound that can be used to selectively target certain receptors and signaling pathways. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 5-(Difluoromethyl)-2-phenylpyrimidine has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-(Difluoromethyl)-2-phenylpyrimidine. One area of interest is in the development of new drugs based on the structure of 5-(Difluoromethyl)-2-phenylpyrimidine. Researchers are exploring the potential of modifying the structure of 5-(Difluoromethyl)-2-phenylpyrimidine to improve its efficacy and reduce its side effects. Another area of interest is in the development of new methods for studying the effects of 5-(Difluoromethyl)-2-phenylpyrimidine on the brain. Researchers are exploring the use of imaging techniques such as fMRI and PET to better understand the neural mechanisms underlying its effects. Additionally, there is interest in exploring the potential of 5-(Difluoromethyl)-2-phenylpyrimidine as a tool for studying the role of specific receptors and signaling pathways in disease states. Overall, the unique properties of 5-(Difluoromethyl)-2-phenylpyrimidine make it a promising compound for future research in a variety of scientific fields.
Synthesemethoden
The synthesis method of 5-(Difluoromethyl)-2-phenylpyrimidine involves the reaction of 2-phenylpyrimidine with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction results in the formation of 5-(Difluoromethyl)-2-phenylpyrimidine as the main product. This method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
CAS-Nummer |
137279-35-7 |
|---|---|
Produktname |
5-(Difluoromethyl)-2-phenylpyrimidine |
Molekularformel |
C11H8F2N2 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8/h1-7,10H |
InChI-Schlüssel |
QHEHWIPPQLDYSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(F)F |
Synonyme |
Pyrimidine, 5-(difluoromethyl)-2-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



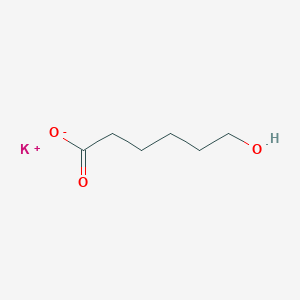
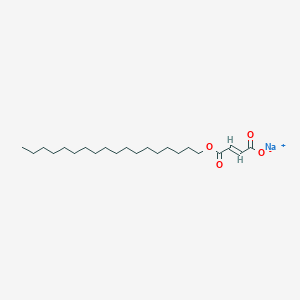
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
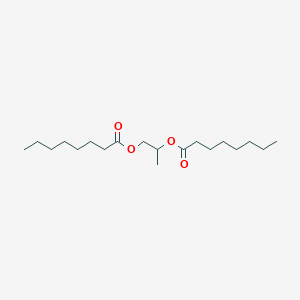
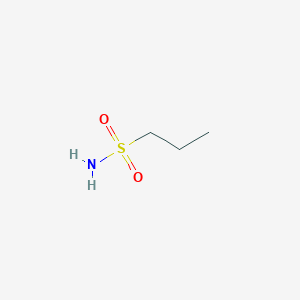
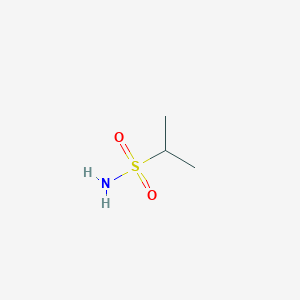

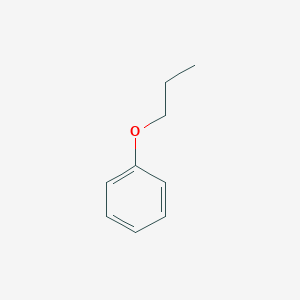
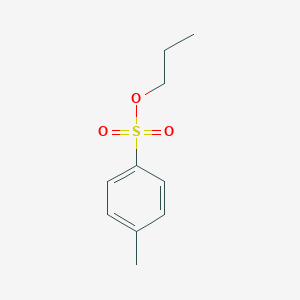
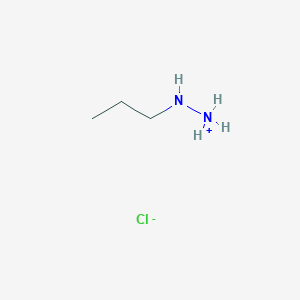

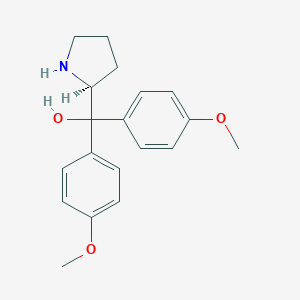
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)
